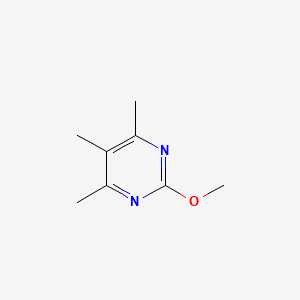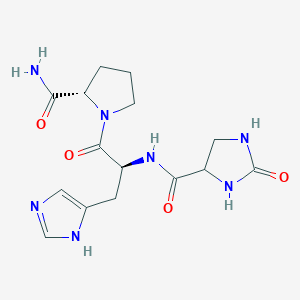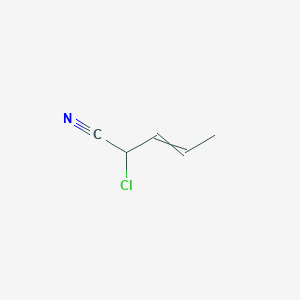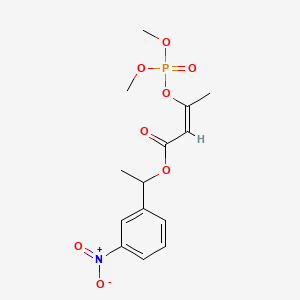![molecular formula C11H10N4 B14492538 {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile CAS No. 64500-75-0](/img/structure/B14492538.png)
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with dimethyl groups and an amino group linked to a methylene-propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 4,6-dimethyl-2-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[(4,6-Dimethylpyridin-2-yl)amino]methylidene]propanedinitrile: A closely related compound with similar structural features.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, used in different applications.
Uniqueness
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile stands out due to its specific substitution pattern on the pyridine ring and the presence of the methylene-propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64500-75-0 |
|---|---|
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-9(2)15-11(4-8)14-7-10(5-12)6-13/h3-4,7H,1-2H3,(H,14,15) |
Clé InChI |
CUPNAFCPSOADCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)NC=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)



![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)

